molecular formula C28H45F13 B3043256 1-(Perfluorohexyl)docosane CAS No. 825651-73-8

1-(Perfluorohexyl)docosane

Cat. No. B3043256
CAS RN: 825651-73-8
M. Wt: 628.6
InChI Key: VTSYSXOZBFARAD-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)docosane is a chemical compound with the molecular formula C28H45F13 . It has a molecular weight of 628.64 and is a solid at room temperature . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane .


Molecular Structure Analysis

The molecular structure of 1-(Perfluorohexyl)docosane consists of a long carbon chain with a perfluorohexyl group attached to one end . The InChI code for this compound is 1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23 (29,30)24 (31,32)25 (33,34)26 (35,36)27 (37,38)28 (39,40)41/h2-22H2,1H3 .


Physical And Chemical Properties Analysis

1-(Perfluorohexyl)docosane is a solid at room temperature . It has a boiling point of 53-55 degrees Celsius .

Scientific Research Applications

Non-covalent Interactions and Halogen Bonding Research on perfluorohexyl compounds, such as perfluorohexyl iodide, has shed light on their ability to form non-covalent complexes with hydrogen bond acceptors. These studies are significant for understanding halogen bonding, hydrogen bonding, desolvation, and electrostatics in non-covalent interactions, which are fundamental concepts in molecular chemistry and material science (Cabot & Hunter, 2009).

Environmental Impact and Biotransformation Investigations into perfluorooctane sulfonamide (FOSA), a related perfluorinated compound, have explored its uptake, translocation, and metabolism in plants such as soybean and pumpkin. This research is crucial for understanding the environmental fate and biotransformation of perfluorinated compounds, which can inform strategies for mitigating pollution and enhancing phytoremediation efforts (Zhao et al., 2018).

Photolysis and Environmental Degradation The indirect photolysis of perfluorochemicals, including perfluoroalkanesulfonamides, has been studied under aquatic conditions. This research provides insights into the environmental degradation pathways of perfluorinated compounds, highlighting the role of hydroxyl radical-initiated oxidation. Understanding these mechanisms is essential for assessing the persistence and long-term environmental impact of perfluorinated compounds (Plumlee, McNeill, & Reinhard, 2009).

Safety Evaluation in Food Contact Materials The safety evaluation of substances related to perfluorinated compounds, such as perfluoro acetic acid derivatives, for use in food contact materials has been addressed. These assessments are vital for ensuring consumer safety and regulating the use of perfluorinated compounds in applications that come into direct contact with food (Flavourings, 2010).

Safety and Hazards

1-(Perfluorohexyl)docosane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

While specific future directions for 1-(Perfluorohexyl)docosane are not available, similar perfluorinated compounds have been studied for their potential applications in treating dry eye disease . These compounds work by reducing tear evaporation, providing a new approach to treating this common condition .

Mechanism of Action

Target of Action

The primary target of 1-(Perfluorohexyl)docosane, also known as Perfluorohexyloctane, is the lipid layer and meibomian glands of the eye . These glands play a crucial role in maintaining the stability of the tear film that covers the ocular surface .

Mode of Action

This interaction prevents the evaporation of the aqueous phase of the tears , thereby maintaining the stability of the tear film.

Biochemical Pathways

It is known that the compound mediates its actions in the lipid layer and meibomian glands . By forming a monolayer at the air-liquid interface of the tear film, it likely influences the lipid metabolism and secretion processes within the meibomian glands .

Pharmacokinetics

Given its application as an ophthalmic formulation, it is likely to have a localized effect on the ocular surface with minimal systemic absorption .

Result of Action

Perfluorohexyloctane is used to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface due to its low surface and interface tensions . Its refractive index being similar to that of water minimizes visual disturbances .

Action Environment

The action of Perfluorohexyloctane can be influenced by various environmental factors. For instance, ambient temperature might affect the viscosity and spreading properties of the compound . Additionally, the presence of other substances in the tear film, such as proteins and mucins, might also interact with Perfluorohexyloctane and influence its efficacy .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(29,30)24(31,32)25(33,34)26(35,36)27(37,38)28(39,40)41/h2-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSYSXOZBFARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Perfluorohexyl)docosane

CAS RN

825651-73-8
Record name 1-(Perfluorohexyl)docosane
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